(R)-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate
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Overview
Description
®-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C11H14ClN3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate typically involves the reaction of 2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
®-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylic acid
- Methyl 2-chloro-4-pyrimidinecarboxylate
- 6-(3-methylmorpholino)pyrimidine-4-carboxylate
Uniqueness
®-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate is unique due to its specific structural features, such as the presence of the ®-methyl group and the 3-methylmorpholino moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14ClN3O3 |
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Molecular Weight |
271.70 g/mol |
IUPAC Name |
methyl 2-chloro-6-(3-methylmorpholin-4-yl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H14ClN3O3/c1-7-6-18-4-3-15(7)9-5-8(10(16)17-2)13-11(12)14-9/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
XZVIQCJUDMQXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C(=O)OC)Cl |
Origin of Product |
United States |
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